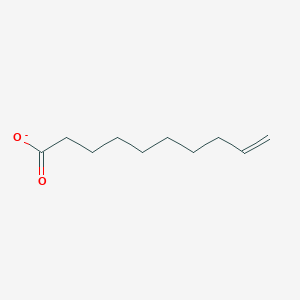

Dec-9-enoate

説明

Natural Presence in Biological Matrices

Dec-9-enoate and its derivatives have been detected in a variety of natural sources, highlighting its widespread distribution in the biological world.

Certain species of fungi are known to produce a range of secondary metabolites, including various fatty acids. While specific data on the presence of this compound in Xerula pudens (also known as Oudemansiella pudens) and Xerula longipes is not extensively detailed in the provided search results, these fungi belong to the Basidiomycota phylum, which is known for producing a class of antifungal compounds called strobilurins. eppo.intcromushrooms.euresearchgate.net The biosynthesis of these compounds is linked to fatty acid metabolism, suggesting a potential for the presence of various fatty acid intermediates, including decenoic acid derivatives.

This compound and its ethyl ester, ethyl this compound, are recognized as important volatile compounds in fermented beverages like wine and beer. thegoodscentscompany.comresearchgate.netscirp.org They contribute to the fruity and floral aromas of these products. researchgate.net For instance, ethyl this compound is noted for its fruity and sweet notes in prickly pear wine and is also found in traditional sorghum beer. researchgate.netscirp.org The formation of these esters is a byproduct of yeast metabolism during fermentation. nih.gov

| Fermented Product | Associated this compound Compound | Reference |

| Wine | 9-Decenoic acid, Ethyl this compound | thegoodscentscompany.comresearchgate.net |

| Beer | 9-Decenoic acid, Ethyl this compound | thegoodscentscompany.comscirp.org |

| Prickly Pear Wine | Ethyl this compound | researchgate.net |

| Traditional Sorghum Beer | Ethyl this compound | scirp.org |

Fatty acids, including various isomers of decenoic acid, are components of animal fats. In ruminants, dietary unsaturated fatty acids undergo biohydrogenation in the rumen, leading to a variety of fatty acid isomers in their milk and tissues. mdpi.comcabidigitallibrary.org While direct detection of this compound is not explicitly stated, the presence of its precursor, oleic acid (cis-9-octadecenoic acid), is significant in ruminant milk fat. mdpi.com In humans, the fatty acid composition of adipose tissue can reflect dietary intake, and conjugated linoleic acids (CLAs), which are isomers of octadecadienoic acid, have been identified. nih.gov The metabolism of these fatty acids involves desaturase enzymes that could potentially produce shorter-chain unsaturated fatty acids. nih.gov

Biosynthetic Pathways and Metabolic Origins

The synthesis of this compound in biological systems is intrinsically linked to the broader pathways of fatty acid metabolism.

The formation of the cis-9 double bond is a common step in fatty acid biosynthesis. The key enzyme responsible for this is stearoyl-CoA desaturase (SCD), also known as Δ9-desaturase. mdpi.comatamanchemicals.comfrontiersin.org This enzyme introduces a double bond at the ninth carbon position of saturated fatty acids. For example, it converts stearic acid (18:0) to oleic acid (18:1c9). wikipedia.org While this process is well-documented for long-chain fatty acids, the direct enzymatic synthesis of cis-9-decenoate from decanoic acid via a specific Δ9-desaturase in the same manner is less clearly defined in the provided results. However, other enzymatic reactions, such as the ethenolysis of methyl oleate, can yield methyl 9-decenoate. wikipedia.org In some microorganisms, a β,γ-dehydration of a β-hydroxydecanoyl intermediate during fatty acid synthesis leads to a cis-3-decenoate, which is then elongated to form longer unsaturated fatty acids. pnas.org

Oleic acid is a significant precursor in certain synthetic routes to this compound derivatives. wikipedia.orggoogle.com For instance, the cross-metathesis of methyl oleate with ethylene produces methyl 9-decenoate and 1-decene. google.com The enzymatic pathways involved in fatty acid synthesis show substrate specificity. The β-hydroxydecanoyl-thioester dehydrase in E. coli, for example, is highly specific for a C10 chain length, catalyzing the formation of decenoate isomers. pnas.org The production of various fatty acids and their derivatives in plants and microorganisms often starts from linoleic and α-linolenic acids, which are acted upon by lipoxygenases to initiate a cascade of reactions. mdpi.com

特性

分子式 |

C10H17O2- |

|---|---|

分子量 |

169.24 g/mol |

IUPAC名 |

dec-9-enoate |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2H,1,3-9H2,(H,11,12)/p-1 |

InChIキー |

KHAVLLBUVKBTBG-UHFFFAOYSA-M |

SMILES |

C=CCCCCCCCC(=O)[O-] |

正規SMILES |

C=CCCCCCCCC(=O)[O-] |

製品の起源 |

United States |

Occurrence and Natural Biogenesis of Dec-9-enoate

Biosynthetic Pathways and Metabolic Origins

Microbial Bioconversion Routes for Dec-9-enoate and its Esters (e.g.,Saccharomyces cerevisiae)

Microorganisms, particularly yeasts like Saccharomyces cerevisiae, play a significant role in the production of this compound and its esters during fermentation processes. mimedb.orgnih.gov Ethyl this compound is a known volatile ester found in wine, formed through the reaction of ethanol with 9-decenoic acid during fermentation by yeast. mimedb.org

Research on the aromatic profiles of wines has provided detailed insights into the role of S. cerevisiae in the formation of these compounds. One study investigated the impact of sequential inoculation with the non-Saccharomyces yeast Wickerhamomyces anomalus followed by S. cerevisiae on the chemical composition of Verdejo white wines. The study compared these sequential fermentations with fermentations conducted solely by two different strains of S. cerevisiae (Sc01 and Sc02).

The results showed that the presence and sequence of yeast inoculation significantly influenced the concentration of various aromatic compounds, including ethyl this compound. Specifically, the sequential fermentation involving W. anomalus and the Sc02 strain of S. cerevisiae (Wa/Sc02) resulted in a lower concentration of ethyl this compound compared to the fermentation with the Sc02 strain alone.

The table below summarizes the concentrations of key ethyl esters from the study, highlighting the differences between single-strain and sequential fermentations.

Concentration of Ethyl Esters (μg/L) in Verdejo Wine Fermentations

| Compound | Sc01 (μg/L) | Wa/Sc01 (μg/L) | Sc02 (μg/L) | Wa/Sc02 (μg/L) |

|---|---|---|---|---|

| Ethyl hexanoate | 178.60 | 132.83 | 182.25 | 141.51 |

| Ethyl octanoate | 1068.78 | 624.46 | 1141.97 | 612.87 |

| Ethyl decanoate | 433.84 | 276.47 | 477.53 | 266.36 |

| Ethyl this compound | 10.02 | 8.64 | 10.95 | 8.56 |

This data indicates that while S. cerevisiae produces ethyl this compound, its interaction with other microbes like W. anomalus can modulate the final concentration of this ester, demonstrating a complex bioconversion process influenced by yeast ecology.

Beyond wine fermentation, metabolic engineering of S. cerevisiae is an active area of research for producing various fatty acids and their derivatives. acs.orgoup.com While direct high-yield production of this compound is not the primary focus of all studies, the fundamental pathways are well-understood. The biosynthesis of fatty acids in yeast begins with acetyl-CoA and involves a series of elongation and desaturation steps. frontiersin.orgacs.org By manipulating key enzymes such as acetyl-CoA carboxylase, thioesterases, and desaturases, it is possible to enhance the production of specific fatty acids. acs.org For instance, deleting acyl-CoA synthetase genes (FAA1 and FAA4) in S. cerevisiae has been shown to lead to the accumulation of free fatty acids with chain lengths from C8 to C18, which can then be converted to other products. acs.org

Other microbial systems are also being explored for the bioconversion of fatty acids. Engineered Escherichia coli has been used to convert decanoic acid to trans-2-decenoic acid, demonstrating the potential for microbial catalysis to produce specific isomers of decenoic acid. mdpi.comresearchgate.net The yeast Issatchenkia terricola has also been used to produce ethyl decanoate from decanoic acid and ethanol generated during fermentation. nih.gov These examples highlight the broader field of microbial bioconversion for producing valuable medium-chain fatty acids and their esters.

Chemical Synthesis Methodologies and Catalytic Transformations for Research Applications

Esterification and Transesterification Techniques

The formation of the ester functional group in dec-9-enoates primarily relies on esterification and transesterification reactions. These processes can be catalyzed chemically or enzymatically, starting from either the free fatty acid or from more complex lipid structures like triglycerides.

Direct esterification, often employing the Fischer-Speier method, is a fundamental route for producing simple dec-9-enoate esters. This acid-catalyzed reaction involves the condensation of dec-9-enoic acid with an alcohol. For instance, ethyl this compound can be synthesized by reacting dec-9-enoic acid with ethanol in the presence of an acid catalyst like sulfuric acid. chemicalbook.comsmolecule.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product by removing the water formed during the reaction. chemicalbook.com

A typical laboratory-scale synthesis involves dissolving dec-9-enoic acid in an excess of the desired alcohol (e.g., methanol or ethanol) and adding a catalytic amount of a strong mineral acid. The mixture is then heated at reflux for several hours. chemicalbook.com After the reaction reaches completion, the mixture is neutralized, and the product is extracted with an organic solvent. Purification via flash column chromatography can yield the desired ester in high purity (>98.5%). chemicalbook.com

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield | Purity | Reference |

| Dec-9-enoic Acid | Methanol | Sulfuric Acid | Reflux, 20 h | Methyl this compound | - | - | chemicalbook.com |

| Dec-9-enoic Acid | Ethanol | Sulfuric Acid | Reflux, 20 h | Ethyl this compound | 65.9% | >98.5% | chemicalbook.com |

Milder, one-pot methods have also been developed, utilizing coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). This approach allows for the esterification of fatty acids with alcohols at room temperature, offering a high-yield alternative to acid-catalyzed methods. researchgate.net

This compound esters, particularly methyl this compound, are significant oleochemicals that can be derived from renewable resources like vegetable oils. nih.govacs.org The primary route involves a two-step process: first, the transesterification of triglycerides from sources like olive, canola, or Jatropha oil to produce fatty acid methyl esters (FAMEs), with methyl oleate being a major component. nih.govacs.org

The second step is the cross-metathesis of the resulting methyl oleate with ethylene, a process known as ethenolysis. acs.org This reaction cleaves the internal double bond of methyl oleate, yielding two valuable C10 molecules: 1-decene and methyl this compound. acs.org This transformation is efficiently catalyzed by ruthenium-based catalysts, such as the Grubbs second-generation catalyst, under mild conditions. nih.govacs.org The reaction can achieve high conversions (>90%) and selectivities (>98%) even with low catalyst loading. acs.org

Base-catalyzed transesterification is often preferred over acid catalysis for producing FAMEs from triglycerides because it is faster and can be conducted at lower temperatures. uad.ac.id Common base catalysts include sodium hydroxide (NaOH) and potassium carbonate (K2CO3). uad.ac.id

Enzymatic methods offer a green and highly selective alternative for synthesizing this compound esters. google.comgoogle.com Lipases are commonly employed enzymes for both esterification and transesterification reactions under mild conditions. vscht.cz These biocatalytic processes can minimize side reactions and the formation of byproducts often seen in chemical catalysis. researchgate.net

Enzymes such as alcohol acetyltransferases (AATases), esterases, and Baeyer-Villiger monooxygenases (BVMOs) are involved in the microbial synthesis of esters. karger.com For example, whole-cell biocatalysts, such as recombinant E. coli or Candida tropicalis, have been engineered to perform complex biotransformations. uni-greifswald.deresearchgate.net These systems can convert fatty acids or their derivatives into a variety of valuable chemicals, including esters. While direct enzymatic synthesis of this compound is a subject of ongoing research, the principles have been demonstrated with structurally similar fatty acids. For instance, the enzymatic synthesis of jojoba-like esters has been shown to be a viable route. researchgate.net Photoenzymatic cascades, which use light to drive enzymatic reactions, represent a novel approach for producing esters from renewable fatty acids. uni-greifswald.de

Transesterification Processes from Triglycerides for this compound Esters

Advanced Synthetic Routes

Beyond simple esterification, this compound can be incorporated into more complex molecules and used as a building block for materials with specialized properties. Advanced synthetic routes enable the creation of branched derivatives and the integration of the this compound moiety into larger molecular architectures.

Branched-chain esters derived from this compound are of interest for applications such as high-performance lubricants. acs.orgresearchgate.net A common strategy involves the synthesis of a linear this compound ester, such as dec-9-enyl this compound, which serves as a "jojoba-like ester" (JLE) template. researchgate.netacs.org

The branching is introduced in a subsequent two-step, one-pot reaction sequence:

Epoxidation: The terminal double bonds of the linear ester are converted into epoxide rings. acs.orgresearchgate.net

Ring-Opening Esterification: The epoxides are then subjected to a ring-opening reaction using a carboxylic acid (e.g., propionic acid). This reaction can be performed without a catalyst or solvent, with the carboxylic acid acting as both reactant and solvent. acs.org This step introduces two branches onto the molecule. Further condensation esterification can lead to derivatives with three or four branches. acs.orgresearchgate.net

The degree of branching significantly influences the physical properties of the resulting esters, such as their crystallization, melting, and viscosity characteristics. acs.orgresearchgate.net

| Base Ester | Reaction Sequence | Branching Agent | Product Type | Reference |

| Dec-9-enyl this compound | Epoxidation, Ring-Opening Esterification | Propionic Acid | Two-branched derivative | acs.org |

| Octadec-9-enyl this compound | Epoxidation, Ring-Opening Esterification | Propionic Acid | Two-branched derivative | acs.org |

| Dec-9-enyl oleate | Epoxidation, Ring-Opening Esterification | Propionic Acid | Two-branched derivative | acs.org |

The terminal double bond of this compound serves as a versatile functional handle for constructing complex molecular architectures, particularly macrocycles, through ring-closing metathesis (RCM). RCM provides an efficient pathway to large-ring compounds from acyclic diene esters.

For example, dec-9-enyl oleate can undergo intramolecular RCM using a ruthenium catalyst to form a 19-membered unsaturated macrolactone. Similarly, the esterification of dec-9-enol with undec-10-enoic acid produces dec-9-enyl undec-10-enoate, which upon RCM, yields a 20-membered macrolactone in high yield. These macrocyclic structures are of significant interest in the fragrance industry. researchgate.net

The this compound motif can also be a component in the design of complex polymers. Self-metathesis of methyl this compound can lead to the formation of long-chain, symmetrically unsaturated α,ω-diesters, which are valuable monomers for polyester synthesis. acs.org These advanced synthetic strategies highlight the utility of this compound as a platform chemical for creating diverse and high-value molecular structures. mdpi.com

Metabolic Fate and Degradation Mechanisms of Dec-9-enoate

Biological Degradation Pathways

The biological breakdown of dec-9-enoate, a medium-chain unsaturated fatty acid, involves a series of enzymatic reactions primarily within the peroxisomes and mitochondria. These pathways modify the structure of the fatty acid to facilitate its entry into the central energy-producing metabolic cycles.

The primary mechanism for the biological degradation of fatty acids like this compound is β-oxidation. wikipedia.org This process occurs in both mitochondria and peroxisomes, where fatty acid molecules are broken down to produce acetyl-CoA. wikipedia.org For unsaturated fatty acids such as this compound, the process requires additional enzymes to handle the double bond. nih.gov

The β-oxidation spiral consists of a sequence of four core reactions:

Dehydrogenation: An acyl-CoA dehydrogenase catalyzes the formation of a double bond between the α and β carbons of the acyl-CoA molecule. nih.gov

Hydration: An enoyl-CoA hydratase adds a water molecule across the newly formed double bond. frontiersin.org

Dehydrogenation: A β-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group. nih.gov

Thiolytic Cleavage: A thiolase cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. mdpi.com

This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules. wikipedia.org The acetyl-CoA then enters the citric acid cycle to generate ATP. creative-proteomics.com

Peroxisomes are particularly important for the initial breakdown of very-long-chain and some unsaturated fatty acids. wikipedia.orgaocs.org A key difference in peroxisomal β-oxidation is that the initial dehydrogenation step is catalyzed by an acyl-CoA oxidase, which transfers electrons to oxygen to produce hydrogen peroxide (H₂O₂). aocs.org

Unsaturated fatty acids with double bonds at odd-numbered positions, like this compound, require an isomerase to reposition the double bond, allowing it to enter the β-oxidation pathway. aklectures.com Specifically, an enoyl-CoA isomerase is needed to convert the cis or trans double bond into the trans-Δ² configuration required by the enoyl-CoA hydratase. nih.gov

In the context of polyunsaturated fatty acids, which have multiple double bonds, an additional enzyme, 2,4-dienoyl-CoA reductase, is often required. nih.govembopress.org This NADPH-dependent enzyme helps to reduce a conjugated double bond system to a single double bond that can then be isomerized. embopress.org

Beyond β-oxidation, this compound and its derivatives can undergo other biotransformations. For example, fatty acid desaturases can introduce additional double bonds into the fatty acid chain. creative-proteomics.comwikipedia.org These enzymes are crucial for synthesizing various polyunsaturated fatty acids. creative-proteomics.com

This compound and its activated form, dec-9-enoyl-CoA, serve as intermediates in several metabolic networks. Ethyl 9-decenoate, an ester of dec-9-enoic acid, is recognized as a metabolite produced by the yeast Saccharomyces cerevisiae. nih.govebi.ac.uk In this organism, fatty acids are primarily degraded through β-oxidation within peroxisomes to produce acetyl-CoA. frontiersin.org

Dec-9-enoic acid is also a component of more complex metabolic pathways. For instance, it has been identified in studies investigating metabolic changes associated with Helicobacter pylori infection, where it is noted as a contributor to fatty acid β-oxidation. cancerbiomed.org Furthermore, derivatives of dec-9-enoic acid, such as 9-decenoylcarnitine, are involved in the transport of fatty acyl groups into the mitochondria for energy production via β-oxidation.

In the realm of chemical synthesis from renewable resources, methyl this compound is a key platform chemical derived from the ethenolysis of vegetable oils like methyl oleate. osti.govacs.orgrsc.org This process highlights its role as a building block for producing other valuable chemicals. osti.govresearchgate.net Additionally, dec-9-enoic acid has been investigated for its role in the biosynthesis of insect sex pheromones. mdpi.comcsic.esnih.gov

Isomerization and Further Biotransformations

Chemical Degradation Studies (e.g., Ozonation By-products for Environmental Fate Research)

The chemical degradation of unsaturated fatty acids like this compound is of significant interest in environmental science, particularly concerning their fate in the atmosphere and on indoor surfaces. Ozonolysis, the reaction of ozone (O₃) with the carbon-carbon double bond, is a primary degradation pathway. scholaris.cadiva-portal.org

When an unsaturated fatty acid is exposed to ozone, the initial reaction forms an unstable primary ozonide. diva-portal.org This intermediate rapidly cleaves into two fragments: an aldehyde and a carbonyl oxide, also known as a Criegee intermediate. diva-portal.org These reactive species can then undergo several further reactions. scholaris.ca

In the presence of water, the Criegee intermediate can form a hydroxyhydroperoxide, which can then decompose into an aldehyde and hydrogen peroxide. diva-portal.org Alternatively, the Criegee intermediate can react with the initially formed aldehyde to create a secondary ozonide. scholaris.ca Studies on the ozonolysis of oleic acid, a similar monounsaturated fatty acid, have identified nonanal, nonanoic acid, and 9-oxononanoic acid as major products. copernicus.orgresearchgate.net The formation of these smaller, often more volatile or water-soluble compounds, is crucial for understanding the environmental persistence and impact of the parent fatty acid. copernicus.orgcopernicus.org

Research on the ozonation of fatty acid films has shown that the reaction leads to the cleavage of the double bond and the formation of new carbonyl-containing species, such as aldehydes and esters. diva-portal.org The specific by-products formed can depend on environmental conditions like humidity. copernicus.org For example, under humid conditions, the reaction with water can lead to the formation of smaller acids, which can alter the hygroscopic properties of atmospheric aerosols. copernicus.org

Table of Ozonation By-products of Oleic Acid (as a proxy for this compound)

This table is based on by-products identified from the ozonolysis of oleic acid, a longer-chain monounsaturated fatty acid, which serves as a model for the expected products from this compound.

| By-product Class | Specific Compound | Reference |

| Aldehydes | Nonanal | researchgate.net |

| Carboxylic Acids | Nonanoic acid | copernicus.orgresearchgate.net |

| Oxo-acids | 9-Oxononanoic acid | copernicus.orgresearchgate.net |

| Dicarboxylic Acids | Azelaic acid | copernicus.org |

| Secondary Ozonides | Secondary Ozonides | scholaris.ca |

Biological Functions and Mechanistic Studies of Dec-9-enoate and Its Derivatives

Role as a Metabolite in Specific Organisms (e.g., Saccharomyces cerevisiae)

Dec-9-enoate, particularly in its esterified form, ethyl this compound, has been identified as a metabolite produced by the yeast Saccharomyces cerevisiae. nih.govymdb.caymdb.ca It is classified as a fatty acid ester, which is formed through the reaction of ethanol with a fatty acid. mimedb.org These esters are products of the metabolism of carbohydrates, fatty acids, and/or amino acids. plos.org

In a comparative study of the volatile metabolome of different S. cerevisiae strains, ethyl this compound was detected exclusively in the profile of the CSc1 strain, highlighting strain-specific metabolic pathways. plos.org Generally, esters like ethyl this compound are part of a large family of aliphatic and aromatic compounds that contribute to the metabolic fingerprint of the yeast. plos.org Engineered strains of S. cerevisiae have also been developed for the de novo production of related odd-numbered medium-chain fatty acids and their derivatives, such as 11-hydroxyundec-9-enoic acid, demonstrating the plasticity of yeast fatty acid metabolism. illinois.edu

Influence on Microbial Fermentation Processes

The presence and concentration of ethyl this compound, a volatile ester, can significantly impact the aromatic profile of fermented products like wine and beer. mimedb.orguva.es It is produced during yeast fermentation and is a contributor to the fruity and floral aromas in many alcoholic beverages.

Research on winemaking has shown that the choice of yeast strain and fermentation conditions affects the levels of ethyl this compound. For instance, sequential fermentations, which involve inoculating with a non-Saccharomyces yeast like Wickerhamomyces anomalus before the primary fermentation with S. cerevisiae, can lead to lower levels of ethyl this compound compared to single-strain fermentations. uva.esresearchgate.net Similarly, in the production of traditional sorghum beer, "Ikigage," high concentrations of ethyl this compound were observed in fermentations involving Issatckenkia orientalis (alone or with S. cerevisiae), contributing to the beer's characteristic volatile profile. scirp.org The concentration of these esters can change over time due to spontaneous hydrolysis, which is a factor in the aging process of beverages like wine. mimedb.org

Research into Potential Ecological Signaling Roles (e.g., insect pheromone research using structurally related compounds)

While this compound itself is not a widely cited pheromone, structurally related 10-carbon fatty acids and their derivatives play crucial roles as chemical signals in insects. ontosight.aiwikipedia.orgresearchgate.net These compounds, known as pheromones, transmit information between individuals of the same species, triggering specific behaviors. slu.se

A prominent example is the queen retinue pheromone (QRP) in honeybees (Apis mellifera), which regulates social order within the hive. Key components of this pheromone blend are derivatives of decenoic acid, such as (E)-9-oxo-dec-2-enoic acid (9-ODA) and 9-hydroxydec-2-enoic acid (HDA). wikipedia.orgslu.senih.gov The compound 9-ODA, produced by the queen bee, inhibits the development of ovaries in worker bees and prevents them from rearing new queens. researchgate.net It also functions as a sex attractant for drones during nuptial flights. wikipedia.orgresearchgate.net Research using liquid chromatography-tandem mass spectrometry has shown that older queens produce higher levels of QRP components like 9-R-hydroxydec-2(E)-enoic acid (9(R)-HDA). nih.gov Other related compounds, such as methyl (Z)-9-methyldec-7-enoate, have been investigated for their potential to act as pheromones, with the goal of developing environmentally benign pest management strategies. ontosight.ai

Investigation of Bioactivity of this compound Derivatives

Researchers have synthesized and evaluated Schiff base analogues derived from this compound precursors for their potential as antimicrobial agents. A series of novel Schiff bases were created through the condensation of methyl-12-aminooctathis compound (derived from ricinoleic acid) with various substituted aromatic aldehydes. researchgate.netnih.gov

Screening of these compounds against several bacterial strains revealed significant activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. researchgate.netnih.gov The specific substitutions on the aromatic ring were found to be critical for the observed bioactivity. Derivatives featuring an electron-withdrawing chlorine atom or electron-donating hydroxy and methoxy groups demonstrated good to excellent antimicrobial effects, with Minimum Inhibitory Concentration (MIC) values in the range of 9-18 μM. researchgate.netnih.gov In addition to inhibiting bacterial growth, these Schiff base analogues also showed promising anti-biofilm activity. researchgate.net The core azomethine linkage (-C=N-) in Schiff bases is considered crucial for their antimicrobial action. researchgate.net

| Compound Substituent | Target Organism | Activity Type | Finding | Reference |

|---|---|---|---|---|

| Chlorine (electron-withdrawing) | S. aureus, B. subtilis | Antimicrobial | Excellent to good activity (MIC 9-18 μM). | researchgate.net, nih.gov |

| Hydroxy (electron-donating) | S. aureus, B. subtilis | Antimicrobial | Excellent to good activity (MIC 9-18 μM). | researchgate.net, nih.gov |

| Methoxy (electron-donating) | S. aureus, B. subtilis | Antimicrobial | Excellent to good activity (MIC 9-18 μM). | researchgate.net, nih.gov |

| Various Substitutions | Gram-positive bacteria | Anti-biofilm | Promising activity observed. | researchgate.net |

Phenolipids are amphiphilic molecules synthesized by linking a hydrophilic phenolic compound to a hydrophobic lipid, a process known as lipophilization. mdpi.comnih.gov This modification can enhance the solubility of natural antioxidants in fatty matrices and improve their interaction with cell membranes. mdpi.commdpi.com

Research has been conducted on phenolipids derived from precursors of this compound. One study investigated phenolipids based on (Z)-methyl-12-aminooctathis compound, suggesting their potential use in antioxidant formulations. nih.gov Another study synthesized a phenolipid from methyl ricinoleate (a C18 hydroxy fatty acid precursor) and protocatechuic acid. researchgate.net The resulting compound was found to have moderate antioxidant activity with an IC50 value of 150.67 ppm. researchgate.net The effectiveness of phenolipid antioxidants can be influenced by the length of the attached fatty acid chain. researchgate.net Some research suggests that optimal antioxidant activity in emulsion systems is achieved with medium-chain fatty acids (C8-C12), and that longer chains like the C18 backbone of ricinoleic acid might result in less than optimal performance. researchgate.net

| Phenolipid Precursor | Phenolic Compound | Antioxidant Activity Finding | Reference |

|---|---|---|---|

| Methyl ricinoleate | Protocatechuic acid | Moderate antioxidant activity (IC50 value of 150.67 ppm). | researchgate.net |

| (Z)-methyl-12-aminooctathis compound | Not specified | Exploitable in lipophilic antioxidant formulations. | nih.gov |

| General Fatty Acids (C18) | Various | Longer carbon chains may result in suboptimal antioxidant activity compared to medium chains (C8-C12). | researchgate.net |

Derivatives of this compound have been explored for their potential use as bio-pesticides. Limited studies have specifically investigated the insecticidal properties of methyl 9-decenoate against the red flour beetle, Tribolium castaneum, a common and destructive pest of stored grain products. smolecule.com This research indicates that methyl 9-decenoate may possess biological activity that could be harnessed for agricultural applications. smolecule.com While extensive data on the efficacy of this specific compound is not widely available, the investigation into plant-derived and nature-inspired compounds for pest control is a significant area of research aimed at finding sustainable alternatives to synthetic pesticides. scione.comresearchgate.net

Advanced Analytical and Characterization Techniques in Dec-9-enoate Research

Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules, including dec-9-enoate derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the carbon-hydrogen framework of a molecule.

In ¹H NMR studies of this compound derivatives, the chemical shifts (δ) and coupling constants (J) provide a wealth of information. For instance, in derivatives of E-octadec-9-enoic acid, the protons of the methyl group (–CH₃) typically appear as a triplet at approximately 0.88 ppm, while the methylene protons (–CH₂–) of the long aliphatic chain produce a multiplet signal around 1.29–1.33 ppm. tandfonline.com The olefinic protons (–CH=CH–) are particularly diagnostic, appearing further downfield, often as a triplet around 5.40-5.48 ppm. tandfonline.com The protons on the carbons adjacent to the double bond (–CH₂–CH=) are also distinct, resonating around 2.18-2.20 ppm. tandfonline.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In the analysis of a dec-2-enoic acid methyl ester derivative, the carbonyl carbon (C=O) of the ester group showed a characteristic resonance at δ 173.1 ppm. nih.gov The olefinic carbons of the same compound were observed at δ 156.2 (C-2) and 121.5 (C-3), while the various aliphatic carbons appeared below 100 ppm. nih.gov The structural confirmation of novel phenolipids synthesized from (Z)-methyl-12-aminooctathis compound also relies heavily on ¹H and ¹³C NMR spectral analysis. researchgate.net

Detailed research findings from NMR analysis are often presented in tabular format for clarity.

¹H and ¹³C NMR Data for a Dec-2-enoic Acid Derivative

Source: Adapted from research on 10-(2,2-dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic acid methyl ester. nih.gov

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| C-2 (Olefinic) | 7.45 (d, J=5.5 Hz) | 156.2 |

| C-3 (Olefinic) | 6.13 (d, J=4.2 Hz) | 121.5 |

| C=O (Carbonyl) | - | 173.1 |

Mass Spectrometry (MS, GC-MS, ESI-MS, HRMS)

Mass Spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). Various ionization methods and analyzers are used depending on the specific analytical question.

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of volatile this compound esters. The NIST Mass Spectrometry Data Center contains reference spectra for 9-decenoic acid and its ethyl ester, ethyl 9-decenoate, which are crucial for identification purposes. nih.govnih.gov GC-MS analysis of epoxidized methyl esters derived from oils containing unsaturated fatty acids has been shown to be effective in separating and identifying individual epoxides based on their mass spectra and molecular ions. mdpi.comresearchgate.net

For less volatile or thermally labile derivatives, soft ionization techniques like Electrospray Ionization (ESI-MS) are employed. ESI-MS and High-Resolution Mass Spectrometry (HRMS) have been instrumental in the characterization of novel, complex phenolipids derived from (Z)-methyl-12-aminooctathis compound. researchgate.net HRMS provides highly accurate mass measurements, allowing for the determination of the molecular formula of a compound. For example, the molecular formula of an antifungal dec-2-enoic acid methyl ester derivative was confirmed by its molecular ion peak at m/z 377.1 [M+Na]⁺ in the HR-MS spectrum. nih.gov MS is also used more generally to assist in the identification of synthesized compounds, such as the branched derivatives of dec-9-enyl this compound. acs.org

Mass Spectrometry Data for Selected Decenoate Compounds

| Compound/Derivative | Technique | Key Finding (m/z) | Reference |

|---|---|---|---|

| 9-Decenoic acid | MS/MS | Precursor [M+H]⁺: 171.138; Top Peak: 153.1 | nih.gov |

| 10-(2,2-Dimethyl-cyclohexyl)-6,9-dihydroxy-4,9-dimethyl-dec-2-enoic acid methyl ester | HR-MS | Molecular ion [M+Na]⁺: 377.1 | nih.gov |

| (Z)-methyl-12-aminooctathis compound based phenolipids | ESI-MS, HRMS | Used for structural characterization | researchgate.net |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) at specific frequencies.

In the analysis of this compound and its derivatives, FT-IR is essential for confirming the presence of key functional groups. The carbonyl (C=O) stretch of the ester or carboxylic acid group is one of the most prominent features, typically appearing as a strong band in the region of 1700-1754 cm⁻¹. nih.gov For example, the FT-IR spectrum of a dec-2-enoic acid derivative showed a strong carbonyl band at 1754 cm⁻¹. nih.gov The presence of a hydroxyl (–OH) group is indicated by a broad absorption band around 3400-3500 cm⁻¹, as seen at 3441 cm⁻¹ for an alcohol-containing derivative. nih.gov The C=C double bond stretch appears around 1630-1670 cm⁻¹. tandfonline.com Aliphatic C-H stretches are observed just below 3000 cm⁻¹. tandfonline.com FT-IR has been used to characterize a wide range of derivatives, including phenolipids and amides, confirming the success of synthetic modifications. tandfonline.comresearchgate.netnih.gov

Characteristic FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | ~3441 | nih.gov |

| Carbonyl (C=O) | C=O Stretch | 1754 (ester), 1668-1713 (amide/acid) | tandfonline.comnih.govnih.gov |

| Alkene (C=C) | C=C Stretch | 1620-1631 | tandfonline.com |

| Aliphatic C-H | C-H Stretch | 2842-2954 | tandfonline.com |

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound research, chromatographic methods are vital for isolating pure compounds, analyzing the composition of complex mixtures, and monitoring the progress of chemical reactions.

Gas Chromatography (GC) for Purity and Isomer Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds that can be vaporized without decomposition. In the context of this compound research, GC is primarily used to assess the purity of samples and to separate different isomers.

The analysis of fatty acid methyl esters (FAMEs) is a common application of GC. researchgate.net The separation of positional and geometric (cis/trans) isomers of unsaturated fatty acids like this compound can be particularly challenging. researchgate.net The choice of the GC column, specifically the polarity of the stationary phase, is critical for achieving good resolution. researchgate.net For instance, strongly polar cyanopropyl capillary columns have been used to investigate the separation behavior of numerous octadecadienoic acid methyl ester isomers. researchgate.net

GC is also an indispensable tool for analyzing reaction products. In the study of the epoxidation of methyl esters, researchers found that only GC could effectively separate the various epoxide intermediates that were formed, which included products with different numbers and positions of oxirane rings. mdpi.comresearchgate.net This detailed separation is crucial for understanding reaction pathways and selectivity. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for non-volatile or thermally unstable compounds. It is widely applied in the analysis of this compound derivatives for purification and reaction monitoring.

HPLC is particularly effective for tracking the progress of a chemical reaction over time. By taking aliquots from a reaction mixture at different intervals and analyzing them by HPLC, chemists can determine the rate of consumption of reactants and the formation of products. For example, the epoxidation of methyl esters was monitored using an HPLC system with a refractometric detector (HPLC-RI). mdpi.com This method was based on the determination of esters in the side glycerol phase and required significant modification and optimization of parameters like the stationary phase, mobile phase composition, flow rate, and column temperature. mdpi.com

Furthermore, preparative HPLC is used for the final purification of synthesized compounds. An antifungal derivative of dec-2-enoic acid, for instance, was purified to homogeneity using preparative reversed-phase (RP)-HPLC, allowing for its full characterization. nih.gov The versatility of HPLC makes it a cornerstone technique, especially when dealing with mixtures that are incompatible with GC analysis or when non-volatile derivatives are synthesized. researchgate.net

The comprehensive understanding of this compound compounds, particularly their physical and structural properties, relies heavily on sophisticated analytical techniques. These methods provide critical insights into the molecular arrangement and thermal behavior of these esters, which are essential for their application in various fields.

X-ray Diffraction for Crystal Structure Development

X-ray Diffraction (XRD) is a cornerstone analytical technique for determining the three-dimensional atomic and molecular structure of a crystal. anton-paar.comlibretexts.org The method works by directing X-rays at a single crystal; the regularly spaced atoms within the crystal lattice diffract the X-rays in a predictable pattern. anton-paar.comlibretexts.org By analyzing this diffraction pattern, researchers can deduce the crystal's unit cell dimensions, space group, and the precise arrangement of atoms, a process known as crystal structure determination. anton-paar.com

In the study of dec-9-enoates, XRD is instrumental in elucidating their solid-state conformation and packing, which influences their physical properties. A notable application is the investigation of jojoba-like esters, such as octadec-9-enyl this compound. Research has utilized temperature-time resolved X-ray diffraction to monitor the phase transformation path during both isothermal crystallization and controlled cooling from a molten state. dntb.gov.uamdpi.com

This dynamic approach reveals how symmetry around the ester group affects crystallization. For instance, studies comparing octadec-9-enyl this compound with its isomer, dec-9-enyl oleate, have uncovered significant differences in their phase behavior and crystallization pathways. dntb.gov.uamdpi.com Data is collected at regular temperature intervals, either by holding the sample at a specific temperature (isothermal) or during a continuous cooling process, to track the development of different crystalline phases. mdpi.com This provides a detailed picture of the polymorphism of these materials. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₈H₅₂O₂ |

| Formula Weight | 420.71 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.50 |

| b (Å) | 8.05 |

| c (Å) | 30.10 |

| α (°) | 91.5 |

| β (°) | 93.2 |

| γ (°) | 90.5 |

| Volume (ų) | 1330 |

Differential Scanning Calorimetry (DSC) for Phase Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. micronanalytical.comresearchgate.net It is widely used to study the thermal properties of materials, including organic compounds like dec-9-enoates. mt.com A DSC thermogram plots the heat flow as a function of temperature, revealing thermal transitions such as melting (endothermic event), crystallization (exothermic event), and glass transitions. micronanalytical.commdpi.com The area under a peak on the thermogram can be used to quantify the enthalpy of the transition, which is the amount of energy absorbed or released during the phase change. micronanalytical.com

DSC analysis has been crucial in characterizing the phase behavior of various this compound esters. For example, the crystallization and melting behavior of jojoba-like esters, including dec-9-enyl this compound and octadec-9-enyl this compound, have been thoroughly examined using DSC. mdpi.com Cooling traces from DSC experiments show the temperatures at which crystallization begins (onset temperature) and the peak temperature of the exothermic event. mdpi.com

Research on metathesis-modified triacylglycerols, such as propane-1,2,3-triyl tris(this compound) (DDD), also extensively uses DSC to understand their liquid-solid phase behavior. researchgate.netresearchgate.net These studies systematically investigate how factors like cooling rate influence the polymorphism and thermal properties of these compounds. researchgate.net The data obtained, including onset temperatures, peak temperatures, and enthalpies of crystallization, provide a fundamental understanding of how these molecules behave upon heating and cooling. mdpi.comresearchgate.net

Table 2: Thermal Properties of this compound Esters Determined by DSC

| Compound | Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Reference |

|---|---|---|---|---|---|

| Octadec-9-enyl this compound | Crystallization (Cooling at 1.0 K/min) | -1.5 | -2.5 | -6.1 | mdpi.com |

| Crystallization (Cooling at 1.0 K/min) | -10.8 | -12.8 | -70.2 | mdpi.com | |

| Dec-9-enyl oleate | Crystallization (Cooling at 1.0 K/min) | -1.9 | -2.8 | -4.4 | mdpi.com |

| Crystallization (Cooling at 1.0 K/min) | -14.8 | -16.1 | -67.6 | mdpi.com |

Compound Index

Structure-function and Structure-property Relationships in Dec-9-enoate Research

Influence of Double Bond Position and Stereochemistry on Reactivity

The reactivity of dec-9-enoate is significantly influenced by the terminal position of its double bond. This placement makes it a valuable precursor in various chemical transformations. For instance, the terminal double bond can be functionalized through reactions like carboxylation, amination, and epoxidation. acs.org

One of the key reactions involving the double bond of this compound esters is metathesis. Ethenolysis, a cross-metathesis reaction with ethene, of unsaturated fatty acid esters like methyl oleate yields methyl 9-decenoate and 1-decene. scielo.brifpenergiesnouvelles.frrsc.org This process is crucial for producing shorter-chain ω-unsaturated esters which have wide-ranging applications. scielo.br The efficiency of metathesis reactions is generally higher when the ester group is not in close proximity to the carbon-carbon double bond, a condition that is well-satisfied in this compound. scielo.br

Hydroformylation is another important reaction, which introduces a formyl group at the double bond. mdpi.comgoogle.com The hydroformylation of unsaturated fatty acid methyl esters can be directed to selectively produce α,ω-functionalized aldehyde esters. figshare.com However, the presence of polyunsaturated fatty acids can complicate this process by forming stable catalyst complexes, thereby inhibiting the reaction. rsc.org

The stereochemistry, or the three-dimensional arrangement, of derivatives of dec-9-enoic acid also plays a role in their reactivity and potential biological activity. For example, the (2R) configuration in a derivative of dec-9-enoic acid can influence its interactions with biological molecules. cymitquimica.com

Impact of Ester Group and Alkyl Chain Length on Molecular Behavior

The molecular behavior of this compound esters is a direct consequence of the interplay between the ester group and the alkyl chain length. These structural features dictate intermolecular forces, which in turn affect physical properties such as melting point, boiling point, and solubility.

The length of the alkyl chain in fatty acid esters has a pronounced effect on their thermal properties. Generally, as the total number of carbon atoms in the ester increases, the melting and crystallization temperatures also increase. researchgate.net This is attributed to stronger van der Waals forces between longer hydrocarbon chains. researchgate.netfrontiersin.org In a homologous series of diglycerol fatty acid esters, an increase in the hydrocarbon chain length leads to a higher melting temperature of the lamellar liquid crystal phase. tandfonline.com

The nature of the ester group, including the relative lengths of the acid and alcohol portions, also plays a critical role. For instance, in a study of jojoba-like esters, measurable differences in physical properties were observed between isomers based on the position of the ester group within the molecule. acs.org The orientation of the linking group in the side chains of these bent-core molecules is a key factor in their phase development. acs.org

Furthermore, the introduction of branches in the alkyl chain can disrupt the regular packing of the molecules, which tends to lower the melting point and alter the crystallization behavior. acs.orggoogle.com The position of the branching has a significant impact, with modifications to the alcohol moiety often having a more pronounced effect on thermal transition behavior. mdpi.com

Crystallization and Phase Transition Dynamics of this compound Esters

The crystallization and phase transitions of this compound esters are complex processes governed by their molecular structure. These dynamics are crucial for applications where the solid-state properties of the material are important.

Research on jojoba-like esters, including octadec-9-enyl this compound, has revealed startling differences in phase behavior between isomers. mdpi.comresearchgate.net The crystallization path is highly dependent on the thermal protocol used. mdpi.com For example, during stepped isothermal crystallization, one isomer exhibited a phase transition attributed to a rearrangement of oxygen atoms in the crystal subcell, a phenomenon not observed during continuous cooling. mdpi.comresearchgate.net

The lamellar spacing in the crystal structure of phytosterol esters is influenced by both the chain length and the degree of unsaturation of the fatty acid moiety. mdpi.com A decrease in fatty acid chain length or an increase in unsaturation leads to a decrease in the lamellar spacings. mdpi.com

Effect of Molecular Symmetry on Crystallization

Molecular symmetry is a key determinant of crystallization behavior. Symmetrical esters tend to pack more efficiently into a crystal lattice, which often results in higher melting points compared to their asymmetrical counterparts. frontiersin.org However, studies on saturated alkyl esters have shown that while molecular symmetry affects the crystal shape (plate-like for symmetrical vs. acicular-like for asymmetrical), it may not significantly affect the crystallization and melting temperatures as a function of the carbon number. researchgate.netfrontiersin.org

In the case of liquid crystals, reducing molecular symmetry has been shown to be a valuable tool for tuning the liquid crystalline phase range. sfu.ca Lowering the symmetry can selectively depress the melting point, leading to a broader range for the liquid crystal phase. sfu.ca

Role of Terminal Alkyl Chain Length and Linking Group Orientation

The length of the terminal alkyl chain and the orientation of the ester linking group are crucial in defining the phase development of long-chain esters. acs.org In a study of jojoba-like esters including octadec-9-enyl this compound and its isomer dec-9-enyl oleate, it was found that the easier rotation of the terminal alkyl chain in one isomer led to it crystallizing in a less stable polymorph at a higher temperature. mdpi.com This highlights the significant role of the alkyl chain's position relative to the alkoxy oxygen on the crystallization pathway. mdpi.com

The length of the alkyl chains also significantly affects the crystallization of more complex surfactant-like molecules. osti.gov For surfactants with shorter alkyl chains, the chains tend to interact with counter-ions, while those with longer chains prefer to pack with each other, leading to different crystal packing styles and morphologies. osti.gov

Rheological Properties and Flow Behavior Studies

The rheological, or flow, properties of this compound esters and related compounds are critical for applications such as lubricants and drilling fluids. emeryoleo.comemeryoleo.comcirad.fr These properties are intrinsically linked to the molecular structure of the esters.

Studies on fatty acid methyl esters have shown that they behave as Newtonian fluids at temperatures above 5°C, meaning their viscosity is independent of the shear rate. Below this temperature, they can exhibit pseudoplastic (shear-thinning) behavior. The viscosity of these esters generally decreases exponentially with an increase in temperature.

The introduction of branches into the ester molecule can significantly alter its flow behavior. acs.org Research on branched derivatives of jojoba-like esters, synthesized from dec-9-enoic acid and its alcohol, demonstrated that viscosity is strongly controlled by the degree of branching. researchgate.net Isomerism also plays a critical role; for example, a hydroxyl group at the end of the hydrocarbon chain can completely suppress crystallization, which in turn affects the material's flow properties. researchgate.net

In the context of oleogels, the type and concentration of the gelling agent (organogelator) and the viscosity of the oil phase significantly influence the rheological properties. researchgate.net For instance, oleogels made with low-viscosity oils tend to be stronger than those prepared with high-viscosity oils. researchgate.net

Structure-Activity Relationships (SAR) in Derivative Research

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its functional activity. In the context of this compound derivatives, this is particularly relevant for developing new materials with tailored properties.

The terminal double bond of this compound makes it a versatile platform for creating a variety of derivatives. acs.org By modifying this functional group, for example, through epoxidation followed by ring-opening esterification, branched polyol esters can be synthesized. acs.org The properties of these derivatives, such as their crystallization and flow behavior, are highly dependent on the number and position of the introduced branches. acs.org

A comprehensive study on multibranched polyol esters prepared from jojoba-like esters revealed that their properties scale predictably with mass and the number and position of branches. acs.org The number of hydroxyl groups also greatly affects the final properties. acs.org This systematic approach allows for the rational design of esters with specific characteristics for applications ranging from waxes to lubricants. researchgate.net

The synthesis of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-dec-9-enoic acid, a derivative of dec-9-enoic acid, highlights the importance of stereochemistry in SAR. cymitquimica.com The specific (2R) configuration is expected to influence its biological activity and interactions, making it a valuable building block in medicinal chemistry and peptide synthesis. cymitquimica.com

Emerging Research Applications of Dec-9-enoate and Its Analogs

Precursors in Polymer Science Research

Dec-9-enoate and its derivatives are valuable monomers in the synthesis of a variety of polymers, including nylons, polyesters, and polyols. Their terminal double bond is particularly amenable to polymerization reactions, and the ester group can be readily converted to other functional groups.

One of the most notable applications of methyl this compound is as a precursor for the production of Nylon-10. scielo.br Through a series of chemical transformations, the ester group is converted to an amine, and the terminal double bond is functionalized to create a diamine or a diacid monomer. These monomers are then polymerized to form the long-chain polyamide, Nylon-10. This bio-based route to nylons is an area of active research, driven by the demand for sustainable alternatives to petroleum-based polymers. researchgate.net

In the realm of polyesters, this compound and its analogs serve as building blocks for creating polymers with a wide range of properties. researchgate.netacs.org The self-metathesis of methyl this compound, for instance, can produce dimethyl octadec-9-enedioate, a C18 difunctional monomer. scielo.bracs.org This long-chain diester can be polymerized with diols to create polyesters with unique thermal and mechanical properties. researchgate.netresearchgate.net The presence of the internal double bond in the resulting polymer backbone offers a site for further modification, such as cross-linking or the attachment of side chains.

Furthermore, derivatives of this compound are being explored in the synthesis of polyols, which are key components in the production of polyurethanes. researchgate.netgoogle.com By epoxidizing the double bond of a this compound ester and subsequently opening the epoxide ring, polyols with varying hydroxyl functionalities can be created. acs.org Research in this area focuses on tailoring the structure of the polyol to control the properties of the final polyurethane material, such as its flexibility, rigidity, and thermal stability. researchgate.net The use of this compound-derived polyols offers a pathway to bio-based polyurethanes with novel architectures. researchgate.nettrentu.ca

| Polymer Type | Monomer Derived from this compound | Key Research Findings |

| Nylon-10 | ω-amino acid from methyl this compound | A potential bio-based route to long-chain polyamides. scielo.brresearchgate.net |

| Polyesters | Dimethyl octadec-9-enedioate | Creates long-chain polyesters with tunable properties. researchgate.netacs.orgresearchgate.net |

| Polyols | Epoxidized and ring-opened this compound esters | Enables the synthesis of bio-based polyurethanes with tailored properties. researchgate.netgoogle.comacs.org |

Chemical Building Blocks for Specialty Chemicals

The unique structure of this compound makes it a versatile starting material for the synthesis of a variety of specialty chemicals, including fragrances, pheromone precursors, and macrocyclic lactones.

In the fragrance industry, dec-9-enoic acid and its esters are used to create scents with earthy, fruity, and tropical notes. thegoodscentscompany.com They can also contribute to creamy notes in dairy-type flavors. thegoodscentscompany.com The terminal double bond can be functionalized to produce a range of other fragrance compounds, such as 9-decen-1-ol. scielo.br

This compound derivatives also play a role in the synthesis of insect pheromone precursors. scielo.br For example, cross-metathesis reactions involving this compound can be used to construct the carbon skeletons of specific pheromones, which are valuable for pest control. scielo.brresearchgate.net

A significant area of research is the use of dec-9-enoic acid and its esters in the synthesis of macrocyclic lactones, which are prized for their musk-like scents. acs.orgresearchgate.netresearchgate.net Ring-closing metathesis (RCM) of dienes derived from dec-9-enoic acid is a key strategy for producing these large-ring lactones. acs.org Researchers are exploring different catalytic systems and reaction conditions to optimize the yield and selectivity of these macrocyclizations. researchgate.netresearchgate.net

| Specialty Chemical | Synthesis from this compound | Key Research Findings |

| Fragrances | Direct use or functionalization of the double bond. | Provides earthy, fruity, and creamy notes. scielo.brthegoodscentscompany.com |

| Pheromone Precursors | Cross-metathesis reactions. | Enables the construction of complex carbon skeletons for pest control. scielo.brresearchgate.net |

| Macrocyclic Lactones | Ring-closing metathesis of dec-9-enoic acid-based dienes. | Creates valuable musk-scented compounds for the fragrance industry. acs.orgresearchgate.netresearchgate.net |

Role in Bio-Based Lubricant Research and Development

This compound and its analogs are being investigated as components of bio-based lubricants, with a focus on understanding the fundamental relationship between their chemical structure and performance properties. semanticscholar.orgmdpi.com The presence of both a long hydrocarbon chain and an ester functional group imparts lubricity, while the terminal double bond offers a site for modification to enhance properties like thermal stability and viscosity. acs.orgmdpi.com

Research has shown that the structure of esters derived from dec-9-enoic acid, such as dec-9-enyl oleate and octadec-9-enyl this compound, significantly influences their crystallization behavior and flow properties. researchgate.netmdpi.commdpi.com The orientation of the ester group and the length of the alkyl chains on either side of it play a crucial role in determining the physical properties of the resulting lubricant base oil. researchgate.netmdpi.com

By chemically modifying the double bond, for instance through epoxidation followed by ring-opening with carboxylic acids, researchers can create branched polyol esters. acs.org These branched structures can disrupt crystal packing, leading to improved low-temperature performance of the lubricant. mdpi.com The ability to systematically vary the structure of these this compound derivatives allows for a deeper understanding of how molecular architecture affects lubricant performance, paving the way for the design of high-performance, environmentally friendly lubricants. semanticscholar.orgpib.gov.in

| Lubricant Property | Structural Feature of this compound Derivative | Research Focus |

| Flow Properties | Ester group orientation and alkyl chain length. | Understanding the impact of isomerism on viscosity and pour point. researchgate.netmdpi.commdpi.com |

| Low-Temperature Performance | Branched structures from modified double bonds. | Improving cold-flow properties by disrupting crystal packing. acs.org |

| Thermal Stability | Saturation of the double bond or addition of stabilizing groups. | Enhancing oxidative and thermal stability for demanding applications. semanticscholar.org |

Development of Research Probes and Labeled Compounds

The terminal double bond in this compound provides a convenient handle for the introduction of labels, such as radioactive isotopes or fluorescent tags. This makes it a useful building block for the synthesis of research probes to study various biological processes.

For example, isotopically labeled dec-9-enoic acid derivatives can be used to trace the metabolic fate of fatty acids in living organisms. bac-lac.gc.ca By incorporating isotopes like deuterium or carbon-13, researchers can follow the uptake and transformation of these molecules in different tissues and organs. bac-lac.gc.ca

Furthermore, the synthesis of thia-substituted fatty acid analogs, where a sulfur atom replaces a methylene group in the carbon chain, has been explored for the development of metabolic probes. nih.gov These analogs can be radiolabeled and used in imaging techniques like positron emission tomography (PET) to study fatty acid oxidation in the heart and other tissues. nih.gov The synthesis of such probes often involves the coupling of a labeled fragment to a this compound-derived building block.

The ability to create these labeled compounds allows for detailed investigations into biochemical pathways and the mechanisms of disease, highlighting the importance of this compound as a versatile tool in chemical biology and medical research.

| Research Probe Type | Modification of this compound | Application |

| Isotopically Labeled Tracers | Incorporation of deuterium or carbon-13. | Studying fatty acid metabolism in vivo. bac-lac.gc.ca |

| Radiolabeled Analogs | Coupling with a radiolabeled fragment. | Imaging of metabolic processes using techniques like PET. nih.gov |

Future Research Directions and Methodological Advances for Dec-9-enoate Studies

Elucidation of Undiscovered Biosynthetic Pathways

While dec-9-enoic acid is a known medium-chain fatty acid, the full scope of its biosynthetic pathways in various organisms remains to be charted. Future research will likely focus on identifying and characterizing the enzymes and genetic machinery responsible for its production in nature. The discovery of dec-9-enoic acid in organisms like Xerula pudens and Xerula longipes suggests novel enzymatic pathways that differ from well-understood fatty acid synthesis routes.

Key research questions in this area include:

What are the specific enzymes (desaturases, elongases, etc.) involved in the formation of the terminal double bond in dec-9-enoate?

How are these biosynthetic pathways regulated in response to environmental or developmental cues?

Are there alternative, undiscovered pathways in other organisms, such as microalgae or fungi, that could be harnessed for biotechnological production?

Advanced techniques such as comparative genomics, transcriptomics, and proteomics will be crucial in identifying candidate genes and enzymes. Subsequent in vitro biochemical assays and in vivo gene knockout studies will be necessary to validate their functions. Uncovering these natural synthetic routes could provide blueprints for developing novel biocatalysts for this compound production.

Development of Novel Catalytic Systems for Sustainable Synthesis

The demand for greener and more sustainable chemical processes is driving research into novel catalytic systems for the synthesis of this compound and its esters. Current industrial methods often rely on the esterification of 9-decenoic acid, which can involve harsh acid catalysts. Future efforts will focus on developing catalysts that are more efficient, selective, and reusable, aligning with the principles of green chemistry.

Promising areas of development include:

Biocatalysis: Utilizing enzymes like lipases for the synthesis of this compound esters offers high selectivity under mild conditions. Research into enzyme immobilization and the use of whole-cell biocatalysts, such as recombinant Corynebacterium glutamicum, is expected to enhance process stability and efficiency.

Homogeneous and Heterogeneous Catalysis: The ethenolysis of renewable feedstocks like ricinoleic acid methyl ester using ruthenium-based catalysts has shown promise for producing methyl this compound. Future work will aim to develop more robust and cost-effective catalysts, potentially based on earth-abundant metals, and optimize reaction conditions to maximize yield and minimize waste.

Flow Chemistry: Integrating catalytic systems into continuous flow reactors can offer precise control over reaction parameters, leading to improved efficiency and scalability.

The following table summarizes emerging catalytic strategies for this compound synthesis:

| Catalytic Approach | Key Features | Potential Advantages | Representative Catalyst Types |

|---|---|---|---|

| Biocatalysis | Enzyme-mediated reactions under mild conditions. | High selectivity, reduced byproducts, environmentally friendly. | Lipases, Whole-cell biocatalysts (e.g., recombinant bacteria). |

| Metathesis Catalysis | Alkene metathesis of renewable feedstocks. | Efficient conversion of bio-based materials. | Ruthenium-based catalysts (e.g., Grubbs catalysts). |

| Asymmetric Catalysis | Enantioselective synthesis for chiral derivatives. | Production of high-purity stereoisomers for specific applications. | Chiral transition-metal complexes, organocatalysts. |

Mechanistic Insights into Biological Interactions and Signaling Roles

This compound and its esters exhibit a range of biological activities, from acting as pheromones in insects to possessing antimicrobial properties. However, the precise molecular mechanisms underlying these functions are often not fully understood. Future research will focus on elucidating these interactions to better comprehend their biological significance.

Key areas for investigation include:

Receptor Binding Studies: Identifying and characterizing the specific olfactory or other receptors that bind to this compound to trigger behavioral or physiological responses.

Membrane Interactions: Investigating how this compound disrupts microbial cell membranes, which is a proposed mechanism for its antimicrobial activity.

Signaling Pathways: Unraveling the intracellular signaling cascades that are activated upon this compound binding, particularly in the context of cellular communication and regulation. The interplay between nutrient signaling and metabolism is a complex area where this compound might play a role.

Techniques such as molecular docking, surface plasmon resonance, and various microscopic and spectroscopic methods will be instrumental in visualizing and quantifying these molecular interactions.

Advanced Computational Modeling for Structure-Property Prediction

Computational modeling is becoming an indispensable tool in chemical and biological research. For this compound, these models can predict physical properties, reaction kinetics, and biological activities, thereby guiding experimental work.

Future applications of computational modeling in this compound research include:

Quantum Mechanical (QM) and Multiscale Methods: These can provide detailed insights into reaction mechanisms, such as the Claisen rearrangement of this compound derivatives, and help in understanding the influence of solvents and other factors on reaction outcomes.

Molecular Dynamics (MD) Simulations: MD simulations can be used to predict the conformational stability of molecules and to study the interactions of this compound with biological macromolecules like proteins and membranes.

Quantitative Structure-Activity Relationship (QSAR) Models: By correlating the structural features of this compound derivatives with their biological activities, QSAR models can help in designing new compounds with enhanced properties.

A recent study successfully used multiscale computational methods (QM/MM) to investigate the Claisen rearrangement of 8-(vinyloxy)this compound, demonstrating the power of these approaches in predicting reaction mechanisms.

Integration of Multi-Omics Data for Comprehensive Metabolic Understanding

To gain a holistic view of the role of this compound in biological systems, it is essential to integrate data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. This systems biology approach can reveal how the biosynthesis and metabolism of this compound are interconnected with other cellular processes.

Future research in this area will involve:

Metabolic Network Reconstruction: Building comprehensive metabolic models that include the biosynthetic and degradation pathways of this compound.

Integrated Data Analysis: Combining multi-omics datasets to identify regulatory networks and key control points in this compound metabolism.

Such integrated approaches have the potential to uncover novel functions of this compound and to guide metabolic engineering strategies for its overproduction or for the synthesis of novel derivatives.

Q & A

Q. What methodologies address discrepancies in this compound’s reported partition coefficients (logP)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。